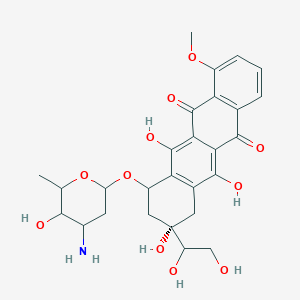
Mescaline NBOMe (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mescaline is a psychedelic phenethylamine that activates serotonin receptors, with preference for 5-HT2A over 5-HT2C (EC50 = 4 and 24 μM, respectively). Mescaline NBOMe is a derivative of mescaline having an N-(2-methoxybenzyl) addition at the amine. This addition on related phenethylamines increases the affinity and selectivity for the 5-HT2A receptor over other serotonin receptors. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
Chemical Properties and Pharmacological Effects
Mescaline NBOMe hydrochloride is a derivative of the 2C family compounds and belongs to a new class of potent serotonin 5-HT2A receptor agonist hallucinogens. These substances are known for their chemical structures resembling the natural hallucinogenic alkaloid mescaline. They are sold mainly via the internet as an alternative to other hallucinogens like LSD. The pharmacological properties of Mescaline NBOMe are largely unexplored, with limited in vivo and in vitro studies focusing mainly on its hallucinogenic effects and affinity for 5-HT2A receptors (Kamińska, Świt, & Malek, 2020).
Neurochemistry and Behavioral Effects
Research on mescaline and its analogs, including Mescaline NBOMe, has been conducted to understand their effects on neurochemistry and behavior. These studies highlight the significant alterations these substances can cause in behavior and physiology, revealing their complex interactions with neurotransmitter systems. These substances' influence on serotonin receptors, particularly 5-HT2A, is notable, leading to various psychoactive effects (H. Hardman, Haavik, & Seevers, 1973).
Clinical and Forensic Implications
Mescaline NBOMe's potent hallucinogenic effects have led to several intoxications, overdoses, and fatalities, raising significant public health concerns. The increasing prevalence of these substances as drugs of abuse underscores the need for further research and understanding of their pharmacological and toxicological profiles (Kyriakou et al., 2015).
Therapeutic Potential and Risks
Despite the risks associated with Mescaline NBOMe, there is a contemporary interest in the therapeutic potential of hallucinogenic drugs. Studies suggest that these substances could be beneficial in treating certain psychiatric disorders when used in controlled and supportive therapeutic settings. However, the regulatory and legal hurdles for approving psychedelics as medicines are formidable (J. Rucker, Iliff, & Nutt, 2017).
The synthesis, properties, and environmental applications of nanoscale iron-based materials have also been reviewed and summarized. This includes different physical and chemical methods used for synthesizing nano-iron-based particles with desired size, structure, and surface properties. The review emphasizes important properties of nano-iron-based particles, including the density and intrinsic reactivity of surface sites, and discusses environmental applications of nano-iron particles, including the removal of chlorinated organics, heavy metals, and inorganics (Li et al., 2006).
Propriétés
Formule moléculaire |
C19H25NO4 · HCl |
|---|---|
Poids moléculaire |
367.9 |
InChI |
InChI=1S/C19H25NO4.ClH/c1-21-16-8-6-5-7-15(16)13-20-10-9-14-11-17(22-2)19(24-4)18(12-14)23-3;/h5-8,11-12,20H,9-10,13H2,1-4H3;1H |
Clé InChI |
NQWWYUVQNHOSON-UHFFFAOYSA-N |
SMILES |
COC1=CC(CCNCC2=C(OC)C=CC=C2)=CC(OC)=C1OC.Cl |
Synonymes |
3,4,5-trimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine, monohydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




